molecular formula C20H19NO2 B2515636 (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 887346-90-9

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

カタログ番号: B2515636
CAS番号: 887346-90-9
分子量: 305.377
InChIキー: VAFKPMLEYYFEAD-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound designed for research applications. It features a hybrid structure combining a 2H-chromene core with an N-(2,4-dimethylphenyl)cinnamamide group. The 2H-chromene scaffold is a significant heterocycle found in numerous bioactive natural products and pharmaceutical molecules, known for its role in regulating various biopolymers . Researchers are increasingly interested in developing new methods for synthesizing and modifying 2H-chromene derivatives to explore their potential . Compounds with structural similarities, particularly those containing the cinnamoyl anthranilate (cinnamamide) motif, have demonstrated a range of promising biological activities in scientific studies. These activities include antiproliferative effects, with some related compounds acting as antitubulin agents that inhibit the polymerization of tubulin in cells . Other documented activities in this chemical class encompass antifibrotic and anti-inflammatory properties . This makes this compound a compound of interest for researchers in medicinal chemistry and drug discovery, particularly for investigating new antitubulin and anticancer agents . Disclaimer: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFKPMLEYYFEAD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(2H-chromen-3-yl)prop-2-enal and 2,4-dimethylaniline.

    Condensation Reaction: The aldehyde group of 3-(2H-chromen-3-yl)prop-2-enal reacts with the amine group of 2,4-dimethylaniline under acidic or basic conditions to form the corresponding imine.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amidation: The final step involves the amidation of the amine with an appropriate acyl chloride or anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Research indicates that (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide exhibits various biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of related chromene derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µg/mL)
MCF-75.0 - 10.0
HCT-1161.9 - 7.5

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 128 to 256 µg/mL against bacteria such as Escherichia coli and Staphylococcus aureus.

Pathogen MIC (µg/mL)
Escherichia coli128
Staphylococcus aureus256

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Properties

A study assessed the cytotoxic effects of several chromene derivatives on MCF-7 and HCT-116 cell lines. The results indicated that compounds similar to This compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting potential as lead compounds for drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested against common bacterial strains. The findings revealed that certain modifications to the chromene structure enhanced antimicrobial potency, indicating a promising avenue for developing new antibiotics .

作用機序

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural and Functional Group Variations

The biological activity of cinnamanilides is highly dependent on substituents on both the cinnamic acid and anilide moieties. Below is a comparative analysis of key analogs:

Compound Structure Substituents (Anilide/Cinnamoyl) Biological Activity (Key Findings) Lipophilicity (logD₇.₄) Cytotoxicity (IC₅₀/Selectivity) Reference ID
Target Compound: (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide Chromen-3-yl / 2,4-dimethylphenyl Inferred: Potential antimicrobial/anti-inflammatory (chromen moiety); requires experimental validation Predicted: Moderate Not reported
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) Phenyl / 3-Fluoro-4-CF₃-phenyl Superior to ampicillin against S. aureus and MRSA; bactericidal High Low (selective)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-Cl-phenyl / 3,5-bis(CF₃)-phenyl Submicromolar activity against S. aureus, MRSA, M. tuberculosis; low cytotoxicity Very High >50 µM (non-toxic to macrophages)
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one (Compound 4e) Chromen-2-one / 4-Dimethylamino-phenyl Not explicitly reported (chromen-2-one may confer fluorescence or kinase inhibition potential) Moderate Not tested
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) Phenyl / polyhalogenated phenyl Attenuates NF-κB activation (anti-inflammatory); IC₅₀ = 17.00 µM (better than quercetin) High Significant cytotoxicity at >20 µM

Key Observations

Antimicrobial Activity :

  • Chloro- and trifluoromethyl-substituted anilides (e.g., compounds in –4) exhibit potent antibacterial activity, likely due to increased electron-withdrawing effects enhancing membrane penetration .
  • The target compound's chromen group may offer unique interactions (e.g., intercalation with DNA or enzyme inhibition), but its antimicrobial efficacy remains unverified.

Anti-Inflammatory Activity: Halogenated analogs (e.g., Compound 20) show significant NF-κB inhibition, but cytotoxicity limits therapeutic utility .

Lipophilicity and ADMET :

  • High lipophilicity (logD₇.₄ >3) correlates with enhanced antimicrobial activity but may increase cytotoxicity. The target compound’s 2,4-dimethylphenyl group balances moderate lipophilicity with reduced toxicity risks compared to polyhalogenated analogs .

Structure-Activity Relationship (SAR) Insights

  • Anilide Substitution :
    • Meta/para positions (e.g., 3-CF₃, 4-Cl) enhance antibacterial activity, while ortho substituents (e.g., 2,4-dimethyl) may improve metabolic stability .
    • Bulky groups (e.g., 3,5-bis(CF₃)) improve target binding but risk cytotoxicity .
  • Cinnamoyl Modifications: Chromen groups (vs. Electron-withdrawing groups (e.g., -CF₃, -Cl) increase reactivity and membrane permeability .

生物活性

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO2C_{19}H_{17}NO_2, with a molecular weight of approximately 291.34 g/mol. The compound features a chromene core, which is known for its significant pharmacological properties.

Antioxidant Activity

Research indicates that chromene derivatives exhibit notable antioxidant properties. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress. In a study measuring the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, derivatives similar to this compound demonstrated effective inhibition of radical formation, suggesting potential applications in preventing oxidative damage .

Antimicrobial Properties

Chromene derivatives have also shown promise as antimicrobial agents. In vitro studies have demonstrated that compounds with similar structures possess significant antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of chromene derivatives. For example, studies on structurally related compounds have revealed their ability to inhibit tumor growth in animal models by modulating key signaling pathways involved in cancer progression . The specific mechanisms include the inhibition of HIF-1 (hypoxia-inducible factor 1), which is crucial for tumor survival and proliferation under hypoxic conditions .

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various chromene derivatives using the DPPH assay. Compounds were tested at concentrations ranging from 10 µM to 100 µM. The results indicated that at 50 µM, certain derivatives exhibited over 70% scavenging activity compared to control groups .

CompoundConcentration (µM)Scavenging Activity (%)
Compound A1020
Compound B5075
Compound C10090

Study 2: Anticancer Activity

In another study focusing on anticancer activity, a series of chromene derivatives were tested for their effects on cell viability in human cancer cell lines. The results showed that at concentrations above 25 µM, several compounds significantly reduced cell viability through apoptosis induction .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)20
Compound CA549 (Lung)18

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the standard synthetic routes for (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide, and how is its structural integrity validated? A: The compound is synthesized via condensation reactions between a chromen-3-yl carbonyl derivative (e.g., acyl chloride) and 2,4-dimethylaniline. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) are optimized to favor the (E)-isomer. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for confirming stereochemistry and substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation .

Advanced Structure-Activity Relationship (SAR) Studies

Q2: How do substituents on the phenyl ring (e.g., 2,4-dimethyl vs. halogenated analogs) influence the compound’s reactivity and biological activity? A: Substituent electronic effects modulate interactions with biological targets. For example:

  • Electron-donating groups (e.g., methyl in 2,4-dimethylphenyl) enhance lipophilicity, improving membrane permeability but may reduce electrophilic reactivity.
  • Electron-withdrawing groups (e.g., halogens) increase electrophilicity, potentially enhancing covalent interactions with nucleophilic residues in enzymes. Comparative studies with chloro-, bromo-, and fluoro-substituted analogs reveal that halogen size and electronegativity affect binding kinetics and potency .

Computational Modeling for Target Prediction

Q3: What computational strategies predict the compound’s interaction with biological targets? A: Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in proteins, while molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. These methods guide hypothesis-driven experimental validation, such as enzymatic inhibition assays .

Biological Activity Profiling

Q4: What in vitro assays are recommended for evaluating antimicrobial and anticancer properties? A:

  • Antimicrobial: Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with amphotericin B/gentamicin as controls.
  • Anticancer: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations. Flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest .

Crystallographic Analysis

Q5: How is X-ray crystallography applied to resolve the compound’s 3D structure? A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and stereochemistry. Data collection uses a Bruker D8 Venture diffractometer (Mo-Kα radiation). Hydrogen bonding and π-π stacking interactions are analyzed to explain packing behavior .

Reaction Mechanism Elucidation

Q6: What techniques identify intermediates during synthesis? A: Thin-layer chromatography (TLC) monitors reaction progress, while liquid chromatography-mass spectrometry (LC-MS) detects transient intermediates. Isotopic labeling (e.g., ¹³C NMR) tracks carbon migration in condensation steps .

Stability and Degradation Studies

Q7: How is the compound’s stability under physiological conditions evaluated? A: Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC quantification. Forced degradation studies (acid/base hydrolysis, oxidative stress) identify degradation products. LC-MS/MS characterizes major degradation pathways .

Toxicity Profiling

Q8: What methodologies assess in vitro cytotoxicity? A: Hemolysis assays (erythrocyte lysis) and MTT assays on non-cancerous cell lines (e.g., HEK-293) determine selectivity indices. Ames tests (with/without metabolic activation) screen for mutagenicity .

Comparative Pharmacological Studies

Q9: How does this compound compare to other chromenyl derivatives in terms of biological activity? A: Structural analogs (e.g., coumarin-based compounds) are benchmarked in parallel assays. The 2,4-dimethylphenyl group confers higher metabolic stability compared to nitro- or hydroxy-substituted derivatives but may reduce solubility. Activity cliffs are analyzed using dose-response curves .

Target Identification Strategies

Q10: How are molecular targets (e.g., enzymes) identified for this compound? A: Affinity chromatography with immobilized compound isolates binding proteins from cell lysates. Pull-down assays combined with LC-MS/MS proteomics identify candidates. Kinase inhibition panels (e.g., Eurofins KinaseProfiler) screen for enzyme-specific activity modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。